N-(5-chloro-2-methoxyphenyl)-2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a cyclopropyl group at position 6 and a phenyl group at position 1. The acetamide side chain is attached to an N-(5-chloro-2-methoxyphenyl) group, which introduces both electron-withdrawing (chloro) and electron-donating (methoxy) substituents.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(6-cyclopropyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O3/c1-32-19-10-9-15(24)11-18(19)26-20(30)13-28-21(14-7-8-14)27-22-17(23(28)31)12-25-29(22)16-5-3-2-4-6-16/h2-6,9-12,14H,7-8,13H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBSURHVBNMPBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=NC3=C(C2=O)C=NN3C4=CC=CC=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and functional comparisons with closely related compounds:
Key Observations
Substituent Effects on Solubility and Binding: The methoxy group in the target compound improves solubility compared to the methyl group in its analogue (), though it may increase metabolic liability via demethylation pathways .
Core Structure Variations: Replacing the pyrazolo[3,4-d]pyrimidinone core with a pyrimidoindole () introduces a sulfur atom (sulfanyl group), which may alter electronic interactions with target proteins. This modification could shift activity toward different enzyme classes .
Acetamide Side Chain Modifications: Derivatives with lipophilic substituents (e.g., 4-chlorophenyl in ) show enhanced binding to hydrophobic enzyme pockets, while polar groups may improve water solubility .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Methoxy groups are prone to oxidative demethylation, whereas cyclopropane rings resist metabolic degradation, extending half-life .
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